N,2-bis(1,3-dioxoisoindol-2-yl)acetamide
Description
N,2-bis(1,3-dioxoisoindol-2-yl)acetamide is a bis-substituted acetamide derivative featuring two 1,3-dioxoisoindol-2-yl groups attached to the nitrogen and α-carbon of the acetamide backbone. This compound is synthesized via a condensation reaction between a hydrazide precursor and phthalic anhydride in glacial acetic acid under reflux conditions, yielding a product with dual isoindole-1,3-dione moieties .
Properties
CAS No. |
5480-33-1 |
|---|---|
Molecular Formula |
C18H11N3O5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N,2-bis(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H11N3O5/c22-14(9-20-15(23)10-5-1-2-6-11(10)16(20)24)19-21-17(25)12-7-3-4-8-13(12)18(21)26/h1-8H,9H2,(H,19,22) |
InChI Key |
INWLYHNIDIUJHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
a. 2-(1-Benzyl-1H-Indol-3-yl)-N,2-bis(4-Methoxyphenyl)acetamide (Compound 8g)
- Structure : Features a benzyl-indolyl group and two 4-methoxyphenyl substituents on the acetamide backbone .
- Synthesis : Produced via a three-component reaction, yielding a crystalline solid (mp 208–210°C) .
- Key Differences : The indole and methoxyphenyl groups introduce aromaticity and electron-donating effects, contrasting with the electron-withdrawing dioxoisoindole groups in the target compound.
b. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide
- Structure : Contains a single 2,3-dioxoindolyl group and diethyl substituents on the acetamide nitrogen .
- Properties: Molecular weight = 260.29 g/mol; mp 175–176°C (in isopropanol) .
- Key Differences : The absence of a second dioxoisoindole group reduces steric hindrance and conjugation compared to the target compound.
c. N-[2,2-dichloro-1,2-bis(difluoramino)ethyl]acetamide
- Structure: Substituted with dichloro and bis(difluoramino) groups on the ethyl chain .
- Synthesis : Derived from reactions involving nitro compounds and difluoramine .
- Key Differences: The difluoramino and chloro groups enhance electrophilicity, making this compound more reactive than the target compound.
Physicochemical Properties
*Estimated based on structural similarity to isoindole-1,3-dione derivatives.
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